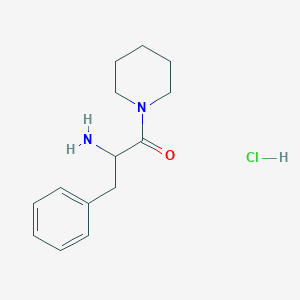

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” is a chemical compound with a molecular weight of 253.77 . It is also known as “1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride” or "3-Piperidinopropiophenone hydrochloride" .

Synthesis Analysis

Piperidones, such as “2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular formula of “2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” is C8H16N2O . The InChIKey, which is a unique identifier for the compound, is WHBVSWNJAJECCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications

Anti-Acetylcholinesterase Activity

One study synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The findings suggested that certain modifications to the benzamide moiety and the introduction of alkyl or phenyl groups at the nitrogen atom significantly enhanced anti-AChE activity. This is relevant because AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain, potentially improving cognition and memory in patients (Sugimoto et al., 1990).

Neuroinflammation Imaging

Another research focused on developing a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), involved in neuroinflammation and neurodegenerative diseases like Alzheimer's. The study introduced a fluorine-labeled compound with a piperidine moiety, demonstrating its potential in neuroinflammation imaging and offering a tool for diagnosing and understanding neurodegenerative diseases (Lee et al., 2022).

Cognitive Enhancement

A study on the modulation of 5-HT4 receptors, which are implicated in learning and memory processes, showed that certain piperidine-based compounds could enhance cognitive performance. This research suggests potential applications in treating cognitive impairments and enhancing learning and memory (Marchetti et al., 2000).

Future Directions

The future directions for “2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” could involve further exploration of its synthesis methods and biological properties. As piperidones are known to exhibit varied biological properties, they could be used in the synthesis of larger molecules with diverse properties and applications .

properties

IUPAC Name |

2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16;/h1,3-4,7-8,13H,2,5-6,9-11,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXJYWJPMIXXGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)